N-(2-chloro-4-methylphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O3/c1-10-2-7-14(13(21)8-10)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)12-5-3-11(20)4-6-12/h2-8,16-17H,9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXIEFHZVWABNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chlorophenyl and methylphenyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, functional group variations, and implications for properties.
Structural Analog: N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 618880-35-6)
This analog shares the acetamide backbone and a triazole ring but differs in substituents and core structure (Table 1). Key distinctions include:
- Triazole substitution : The analog features a sulfanyl (-S-) group and pyridinyl substituent on the triazole, whereas the target compound has a pyrrolotriazol-dione core with 4-chlorophenyl.
- Phenyl substituents : The analog’s 2-chloro-4,6-dimethylphenyl group increases steric bulk compared to the target’s 2-chloro-4-methylphenyl.
- Functional groups : The dioxo-pyrrolotriazole in the target compound introduces hydrogen-bonding capacity, which is absent in the sulfanyl-triazole analog.
Table 1. Structural and Functional Comparison
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 445.31 g/mol. Its structure includes a chloro-substituted phenyl ring and a pyrrolo[3,4-d][1,2,3]triazole moiety which is known for its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity against various pathogens and may possess anticancer properties. The following sections detail specific activities observed in studies.
Antiviral Activity
Recent studies have shown that compounds similar to this compound demonstrate potent inhibitory effects against human adenovirus (HAdV). For instance:
- Selectivity Index : Compounds derived from similar structures exhibited selectivity indexes greater than 100 against HAdV .
- Mechanism of Action : These compounds likely interfere with the viral DNA replication process and later stages of the viral life cycle .
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Cell Viability : In vitro studies indicated that derivatives with similar triazole structures significantly reduced cell viability in various cancer cell lines.
- IC50 Values : Some analogs have shown low micromolar IC50 values in inhibiting cancer cell proliferation .
Case Studies
Several studies have focused on the biological activity of triazole derivatives similar to the compound :
- Study on Antiviral Efficacy :
-
Anticancer Screening :
- Objective : To assess the anticancer potential in breast cancer cell lines.
- Findings : Compounds showed significant inhibition of cell growth with IC50 values ranging from 0.5 to 5 μM depending on the specific derivative tested.
Data Tables
| Activity Type | Compound Structure | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | Similar to N-(2-chloro-4-methylphenyl)... | 0.27 | 156.8 | >100 |
| Anticancer | Triazole derivatives | 0.5 - 5 | Varies | Varies |
Q & A
Q. Q1. What are the key steps and challenges in synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step routes:
Core Formation: Cyclocondensation of triazole precursors with pyrrolidine derivatives under reflux conditions (e.g., using DMF or acetonitrile as solvents and potassium carbonate as a base) .
Acetamide Coupling: Reaction of the pyrrolo-triazole core with 2-chloro-4-methylphenyl isocyanate via nucleophilic acyl substitution.
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
Key Challenges:
- Minimizing side reactions (e.g., over-oxidation of the triazole ring).
- Ensuring regioselectivity during cyclization .
Q. Q2. How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer: Characterization involves:
- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., chloro and methyl groups on phenyl rings) .
- Mass Spectrometry (HRMS): To verify molecular weight (expected ~480–500 g/mol for similar derivatives) .
- X-ray Crystallography (if crystalline): Resolves the 3D conformation of the pyrrolo-triazole core .
- HPLC: Assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., chloro vs. methyl substituents) influence bioactivity?
Methodological Answer: Comparative studies of analogs (e.g., 4-chlorophenyl vs. 3-fluoro derivatives) reveal:
- Electron-Withdrawing Groups (Cl): Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Methyl Groups: Improve metabolic stability but may reduce solubility.
Experimental Design:
Synthesize analogs with systematic substituent variations.
Test against target enzymes (e.g., via fluorescence polarization assays).
Correlate IC values with Hammett σ constants for electronic effects .
Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound class?
Methodological Answer: Discrepancies (e.g., antimicrobial vs. anticancer activity) arise due to:
- Assay Variability: Standardize protocols (e.g., CLSI guidelines for MIC testing).
- Cellular Context: Use isogenic cell lines to isolate target-specific effects.
Case Study:
A 2023 study found that chloro-substituted derivatives show dual kinase/HDAC inhibition in leukemia cells but not solid tumors, highlighting context-dependent mechanisms .
Q. Q5. How can computational methods optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- ADME Prediction: Tools like SwissADME assess logP (target ~3.5 for blood-brain barrier penetration) and CYP450 interactions .
- Docking Studies: Identify binding poses with proteasome or tubulin targets (e.g., using AutoDock Vina) .
- SAR Modeling: QSAR models prioritize derivatives with lower hepatotoxicity (e.g., using Random Forest algorithms) .
Comparative Analysis Tables
Q. Table 1. Substituent Effects on Bioactivity
Q. Table 2. Synthesis Yield Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KCO | DMF | 80 | 68 | 92 |
| EtN | Acetonitrile | 60 | 55 | 88 |
| DBU | THF | 100 | 73 | 95 |
| Adapted from multi-step synthesis protocols . |
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
